molecular formula C11H22O3 B142741 Methyl 3-hydroxydecanoate CAS No. 62675-82-5

Methyl 3-hydroxydecanoate

Cat. No. B142741
CAS RN: 62675-82-5
M. Wt: 202.29 g/mol
InChI Key: UBVACUZVNTVHTE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxydecanoate is a 3-hydroxy free fatty acid ester . It is a common component of biodiesel and is the methyl ester analogue of the antibacterial agent, Myrmicacin .


Synthesis Analysis

Methyl 3-hydroxydecanoate can be synthesized from Octanal and Methyl bromoacetate . A novel process to produce 3-hydroxyalkanoate methyl ester (3HAME) using mcl-co-lcl PHA was transesterification via an enzyme-catalysis .


Molecular Structure Analysis

The molecular formula of Methyl 3-hydroxydecanoate is C11H22O3 . Its average mass is 202.291 Da and its monoisotopic mass is 202.156891 Da .


Chemical Reactions Analysis

Methyl 3-hydroxydecanoate can be used as a biological material or organic compound for life science related research . It is a biochemical reagent that can be used as a standard and possible use in biological systems .


Physical And Chemical Properties Analysis

Methyl 3-hydroxydecanoate has a density of 1.0±0.1 g/cm3, a boiling point of 294.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 62.0±6.0 kJ/mol, and it has a flash point of 115.0±12.6 °C . The index of refraction is 1.445, and it has a molar refractivity of 56.3±0.3 cm3 .

Scientific Research Applications

“Methyl 3-hydroxydecanoate” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s also known as β-Hydroxy-5-decanoic acid methyl ester, Methyl β-hydroxydecanoate, 3-Hydroxydecanoic acid methyl ester, (±)-Methyl 3-Hydroxydecanoate .

“Methyl 3-hydroxydecanoate” is also known as β-Hydroxy-5-decanoic acid methyl ester, Methyl β-hydroxydecanoate, 3-Hydroxydecanoic acid methyl ester, (±)-Methyl 3-Hydroxydecanoate . These compounds can be used in a variety of experiments to understand biological processes, develop new drugs, or create new materials.

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak . In case of ingestion of large amounts, consult a doctor/physician .

Future Directions

A novel process for the synthesis of 3-hydroxyalkanoate methyl ester using lipase and novel mcl-co-lcl PHA as a catalyst and substrate has been reported . This process has potential for the production of biofuel from a PHA-containing the 3HHD monomer .

properties

IUPAC Name

methyl 3-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVACUZVNTVHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334720
Record name Methyl 3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxydecanoate

CAS RN

62675-82-5
Record name Methyl 3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 7.1 g of zinc powder (108 mmol) in 42 ml of ethyl acetate. After 1.7 ml of trimethylchlorosilane (13.4 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 15.3 g of undiluted methyl bromoacetate (100 mmol) were subsequently added dropwise within 7 min, and the temperature was maintained at 65° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 0° C., 10.7 g of undiluted octanal (83 mmol) were added, and the temperature was maintained at 5° C. by external cooling. After stirring had been continued at 50C for 30 min, 25° C. for 2 h and 40° C. for 20 min, the mixture was cooled to 0° C., acidified with 30 ml of 10% hydrochloric acid to a pH of 1 and the mixture was stirred for 10 min. Excess zinc was then filtered off and the organic phase removed. The organic phase was then stirred with 10 ml of concentrated ammonia solution at 0° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Methyl 3-hydroxydecanoate was obtained in a yield of 14.2 g (84% of theory) and had a boiling point of 59° C. (0.04 mbar).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
50C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
42 mL
Type
solvent
Reaction Step Six
Name
Quantity
7.1 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
DG Bishop, JL Still - Biochemical and Biophysical Research …, 1962 - Elsevier
… Degradation of a sample of authentic methyl 3-hydroxydecanoate gave an identical result. Finally, the infra-red spectra of the isolated and authentic esters were identical. …
Number of citations: 16 www.sciencedirect.com
C Coss, T Carrocci, RM Maier… - Helvetica Chimica …, 2012 - Wiley Online Library
… Glycosylation of decan-1-ol (2), (Æ)-decan-2-ol (3), and (Æ)-methyl 3-hydroxydecanoate (4) with lrhamnose peracetate 5 to produce rhamnosides (¼6-deoxymannosides) 6, 7, and 8 in …
Number of citations: 22 onlinelibrary.wiley.com
MRM Razaif‐Mazinah, SNS Anis… - Biotechnology and …, 2017 - Wiley Online Library
Pseudomonas putida Bet001 and Delftia tsuruhatensis Bet002, isolated from palm oil mill effluent, accumulated poly(3‐hydroxyalkanoates) (PHAs) when grown on aliphatic fatty acids, …
Number of citations: 11 iubmb.onlinelibrary.wiley.com
JA Zerkowski, A Nunez, GD Strahan… - Journal of the American …, 2009 - Springer
… Methyl 17-hydroxystearic acid was obtained from sophorolipids as described previously (briefly, heating with H 2 SO 4 in methanol) [7]; methyl 3-hydroxydecanoate was obtained …
Number of citations: 18 link.springer.com
CW Bird, P Molton - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
… Mass spectrum of methyl 3-hydroxydecanoate. in a greatly increased production of fatty … methyl /3-hydroxydecanoate when irradiated at the fre- indicates the operation of normal fatty …
Number of citations: 9 www.ncbi.nlm.nih.gov
XZ Zhuo, SC Chou, SY Li - Bioresource Technology, 2022 - Elsevier
… The methyl 3-hydroxyoctanoate, methyl 3-hydroxydecanoate, and methyl 3-hydroxydodecanoate were purchased from the Cayman Chemical Company (MI, USA) and used as …
Number of citations: 2 www.sciencedirect.com
A Goudarztalejerdi, M Tabatabaei… - International journal of …, 2015 - Springer
Bacteria are diverse and abundant in soils, but only a few bacteria have known to grow on hydrocarbon-contaminated areas and utilize complex carbon source such as crude oil for the …
Number of citations: 27 link.springer.com
AM Kropinski, V Lewis, D Berry - Journal of bacteriology, 1987 - Am Soc Microbiol
… Methyldodecanoate and methyl-3-hydroxydecanoate are liquids at room temperature, while methylhexadecanoate and methyl-2-hydroxydodecanoate are solids. Studies on the phase …
Number of citations: 127 journals.asm.org
T Kaneshiro, AG Marr - Biochimica et biophysica acta, 1963 - Elsevier
… The methyl ester of decanoic acid was identified as the principal product of both component A and methyl 3-hydroxydecanoate. The methyl ester of dodecanoic acid was identified as …
Number of citations: 52 www.sciencedirect.com
Z Xu, X Li, N Hao, C Pan, A Ahamed, JH Miller… - Bioresource …, 2019 - Elsevier
… 3 Methyl 3-hydroxydecanoate 3-hydroxydecanoate (3HD) C 10 H 20 O 3 28.1 … Nitrogen surplus 1 Methyl 3-hydroxydecanoate 3-hydroxydecanoate (3HD) C 10 H 20 O 3 58.0 …
Number of citations: 32 www.sciencedirect.com

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